2,3-Dimethylpyridine 1-oxide

Catalog No.
S722555
CAS No.
22710-07-2
M.F
C7H9NO
M. Wt
123.15 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,3-Dimethylpyridine 1-oxide

CAS Number

22710-07-2

Product Name

2,3-Dimethylpyridine 1-oxide

IUPAC Name

2,3-dimethyl-1-oxidopyridin-1-ium

Molecular Formula

C7H9NO

Molecular Weight

123.15 g/mol

InChI

InChI=1S/C7H9NO/c1-6-4-3-5-8(9)7(6)2/h3-5H,1-2H3

InChI Key

QWLULCKKOHDCIE-UHFFFAOYSA-N

SMILES

CC1=C([N+](=CC=C1)[O-])C

Canonical SMILES

CC1=C([N+](=CC=C1)[O-])C

2,3-Dimethylpyridine 1-oxide, also known as 2,3-Dimethylpyridine-N-oxide, is a chemical compound with the molecular formula C7H9NOC_7H_9NO and a molecular weight of approximately 123.15 g/mol. It is characterized by a pyridine ring substituted with two methyl groups at the 2 and 3 positions, along with an oxide functional group at the nitrogen atom. This compound appears as a white to off-white solid and has a melting point ranging from 85 to 93 °C and a boiling point of about 298.1 °C at standard atmospheric pressure .

Synthesis and Characterization:

2,3-Dimethylpyridine 1-oxide (also known as 2,3-lutidine N-oxide) is a heterocyclic aromatic compound. It can be synthesized through various methods, including the oxidation of 2,3-dimethylpyridine with various oxidizing agents like hydrogen peroxide or peracetic acid []. The characterization of the synthesized compound is typically done using spectroscopic techniques like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry [].

Applications in Catalysis:

2,3-Dimethylpyridine 1-oxide has been explored as a ligand in coordination chemistry for the development of catalysts. Due to the presence of the N-oxide moiety, it can coordinate with various metal centers, forming complexes that exhibit catalytic activity in various reactions. For example, studies have reported its use in the development of catalysts for hydroamination and transfer hydrogenation reactions [, ].

Biological Studies:

2,3-Dimethylpyridine 1-oxide has been investigated for its potential biological activities. Studies have shown that it exhibits some anticonvulsant and neuroprotective properties []. However, further research is needed to fully understand its mechanism of action and potential therapeutic applications.

Material Science Applications:

Recent research suggests that 2,3-dimethylpyridine 1-oxide can be used as a building block for the development of functional materials. For instance, studies have reported its incorporation into metal-organic frameworks (MOFs) for potential applications in gas storage and separation [].

Typical of nitrogen-containing heterocycles. It is commonly synthesized through oxidation reactions involving its precursor, 2,3-lutidine. The oxidation can be achieved using different oxidizing agents such as hydrogen peroxide or transition metal catalysts in dichloromethane .

The general reaction for its synthesis can be represented as follows:

2 3 Lutidine+Oxidizing Agent2 3 Dimethylpyridine 1 oxide\text{2 3 Lutidine}+\text{Oxidizing Agent}\rightarrow \text{2 3 Dimethylpyridine 1 oxide}

In addition to its formation, it can undergo further reactions such as nucleophilic substitutions or reductions depending on the conditions and reagents used.

Research indicates that 2,3-Dimethylpyridine 1-oxide exhibits biological activity that may impact various physiological processes. It has been noted for its potential antimicrobial properties and has been studied for its effects on enzyme activities. Specifically, it has been shown to interact with certain enzymes involved in metabolic pathways, which could make it a candidate for pharmacological applications .

The synthesis of 2,3-Dimethylpyridine 1-oxide can be accomplished through several methods:

  • Oxidation with Hydrogen Peroxide: This method involves reacting 2,3-lutidine with hydrogen peroxide in the presence of a catalyst such as tungsten-loaded titanium dioxide at controlled temperatures. This process yields high purity products .
  • Catalytic Oxidation: Utilizing transition metal catalysts like ruthenium chloride in dichloromethane under oxygen flow is another effective method for synthesizing this compound .
  • Peracid Oxidation: The use of magnesium monoperoxyphthalate hexahydrate in an aqueous solution can also facilitate the oxidation of 2,3-lutidine to produce 2,3-Dimethylpyridine 1-oxide with high yields .

2,3-Dimethylpyridine 1-oxide finds applications in various fields:

  • Pharmaceutical Industry: Due to its biological activity and potential enzyme interaction properties, it may serve as an intermediate in drug synthesis or as a lead compound for developing new pharmaceuticals.
  • Chemical Synthesis: It can be utilized as a reagent in organic synthesis for creating more complex molecules.
  • Agricultural Chemicals: Its properties may also lend themselves to applications in agrochemicals or pest control formulations.

Studies on the interactions of 2,3-Dimethylpyridine 1-oxide have focused on its effects on biological systems and enzyme activities. Research has indicated that this compound may influence metabolic pathways by acting on specific enzymes, which could have implications for drug development and understanding metabolic diseases . Further investigations into its interactions with other biomolecules are necessary to fully elucidate its potential therapeutic roles.

Several compounds share structural similarities with 2,3-Dimethylpyridine 1-oxide. Below is a comparison highlighting its unique features:

Compound NameMolecular FormulaUnique Features
2,3-LutidineC7H9NParent compound without the oxide group
4-Chloro-2,3-dimethylpyridineC7H8ClNContains chlorine substituent
2,3-Dimethyl-4-pyridine-N-oxideC7H9NODifferent position of the oxide group
3-Methyl-2-picoline-N-oxideC7H9NODifferent methyl substitution pattern
5,6-Dimethyl-3-pyridinyl-N-OxideC8H10N2OAdditional methyl groups and nitrogen atom

The uniqueness of 2,3-Dimethylpyridine 1-oxide lies in its specific arrangement of methyl groups and the positioning of the nitrogen oxide functional group on the pyridine ring. This configuration influences its reactivity and biological activity compared to other similar compounds.

XLogP3

0.6

Dates

Modify: 2023-08-15

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